N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Overview
Description
N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a compound that belongs to the class of benzamides substituted with pyridine-linked 1,2,4-oxadiazole. This compound has garnered attention due to its diverse biological activities, including insecticidal, antifungal, and herbicidal properties . The presence of the 1,2,4-oxadiazole ring, which contains nitrogen and oxygen atoms, contributes to its unique bioisosteric properties and wide spectrum of biological activities .
Preparation Methods
The synthesis of N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves several key steps:
Esterification: The initial step involves the esterification of a suitable carboxylic acid with an alcohol to form an ester.
Cyanation: The ester is then subjected to cyanation to introduce a cyano group.
Cyclization: The cyano group undergoes cyclization to form the 1,2,4-oxadiazole ring.
Aminolysis: Finally, the oxadiazole derivative is reacted with an amine to form the desired benzamide.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficiency of each step.
Chemical Reactions Analysis
N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming hydrogen bonds with the active sites of the target enzymes . This interaction disrupts the normal function of the enzymes, leading to the observed biological effects. Molecular docking studies have shown that the compound has excellent binding affinity to amino acids around the active pockets of target enzymes .
Comparison with Similar Compounds
N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be compared with other similar compounds, such as:
Flufenacet: A commercial herbicide with a similar amide structure.
Flubendiamide: An insecticide with a benzamide structure.
Flutolanil: A fungicide with a benzamide structure.
Properties
IUPAC Name |
N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-15(11-6-2-1-3-7-11)17-10-13-18-14(19-21-13)12-8-4-5-9-16-12/h1-9H,10H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDIIUZEMLBIMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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